molecular formula C14H14O3 B12297553 2-Hydroxplatyphyllide

2-Hydroxplatyphyllide

Cat. No.: B12297553
M. Wt: 230.26 g/mol
InChI Key: BUSWPFRBQXQTLO-UHFFFAOYSA-N
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Description

2-Hydroxyplatyphyllide is a bioactive sesquiterpene lactone first isolated from Ligularia veitchiana, a plant species within the Asteraceae family. Its structure is characterized by a hydroxyl group at the C-2 position of the platyphyllide backbone, a hallmark of eremophilane-type sesquiterpenes commonly found in the Ligularia genus . The compound was identified through a combination of chromatographic techniques, including macroporous resin, silica gel column chromatography, and semi-preparative HPLC, followed by spectroscopic analysis (NMR, MS) to confirm its structure .

As a research reagent, 2-Hydroxyplatyphyllide is available in varying purity grades (e.g., analytical, pharmaceutical) for applications in chemical synthesis, industrial analysis, and pharmacological studies .

Properties

IUPAC Name

6-hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-7(2)10-4-3-8-5-9(15)6-11-12(8)13(10)17-14(11)16/h5-6,10,13,15H,1,3-4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSWPFRBQXQTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2=C3C1OC(=O)C3=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxplatyphyllide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation and lactonization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2-Hydroxplatyphyllide involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include multiple purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxplatyphyllide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more reactive intermediates .

Scientific Research Applications

2-Hydroxplatyphyllide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxplatyphyllide involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes, including enzyme activity and signal transduction pathways. The hydroxyl group and lactone ring play crucial roles in its activity, allowing it to interact with specific proteins and receptors .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: 2-Hydroxyplatyphyllide vs. 2-Methoxyplatyphyllide: The substitution of a hydroxyl group with a methoxy group at C-2 likely alters polarity and solubility.

Skeletal Diversity: While 2-Hydroxyplatyphyllide belongs to the eremophilane class, compounds like 7-Hydroxy-11-hydroperoxybisabol-2,9E-diene derive from bisabolane skeletons. Bisabolanes typically exhibit linear or monocyclic structures, contrasting with the bicyclic eremophilanes, which may confer distinct biological interactions .

Novelty in Isolation: Several analogs, including 7-Hydroxy-11-hydroperoxybisabol-2,9E-diene and 3β-Hydroxyeremophilenolide, were reported for the first time in the Ligularia genus, underscoring the chemotaxonomic significance of L. veitchiana .

Analytical Challenges:

Comparative studies rely heavily on advanced spectroscopic methods (e.g., NMR, high-resolution MS) to resolve subtle structural differences. For instance, distinguishing hydroxylated and methoxylated eremophilanes requires precise analysis of coupling constants in $^1$H-NMR and chemical shifts in $^{13}$C-NMR spectra . Recent methodological advancements, such as those outlined in supplementary analytical protocols (e.g., Supplementary Tables 1–8 in ), may enhance the accuracy of such comparisons, though specific data for these compounds remain unpublished .

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